molecular formula C10H18N4O B2963522 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine CAS No. 1856100-55-4

1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine

Cat. No. B2963522
CAS RN: 1856100-55-4
M. Wt: 210.281
InChI Key: VONTXGPSMSJAJV-UHFFFAOYSA-N
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Description

1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine, also known as ETP-46464, is a small molecule inhibitor with potential therapeutic applications in the treatment of cancer. This compound was first developed by Eisai Inc. and has been the subject of extensive scientific research.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine involves binding to the hydrophobic pocket of MDM2, which is necessary for the interaction between MDM2 and p53. This binding prevents MDM2 from degrading p53, allowing p53 to accumulate and activate downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of blood vessels in tumors, which is important for tumor progression. 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine in lab experiments is its specificity for MDM2, which reduces the risk of off-target effects. However, the synthesis of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, the cost of producing 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine may be prohibitive for some research groups.

Future Directions

There are several future directions for research on 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research. Another direction is the investigation of the potential use of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the effects of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine on inflammation and angiogenesis, which may have implications for the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine involves multiple steps, including the reaction of 4-morpholinylmethyl pyrazole with ethyl bromoacetate, followed by the addition of ammonia and the removal of the protecting group. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of the protein MDM2, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 leads to the activation of p53 and subsequent cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-ethyl-5-(morpholin-4-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-14-9(7-10(11)12-14)8-13-3-5-15-6-4-13/h7H,2-6,8H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONTXGPSMSJAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine

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